REACTION_CXSMILES
|
[NH:1]1[CH2:4][CH:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:2]1.CCN(CC)CC.[CH3:20][C:21](OC(C)=O)=[O:22]>C(Cl)Cl>[C:21]([N:1]1[CH2:4][CH:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:9])([CH3:11])[CH3:10])[CH2:2]1)(=[O:22])[CH3:20]
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
N1CC(C1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
59.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
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Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 0° C. for 2 h, at which time TLC
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water (1000 mL)
|
Type
|
STIRRING
|
Details
|
stirred at 20° C. for 30 min
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |